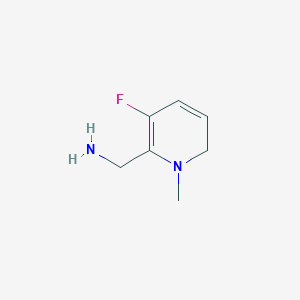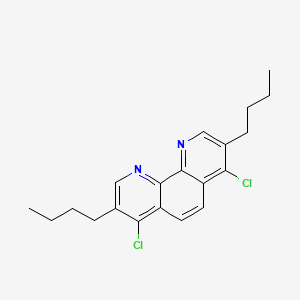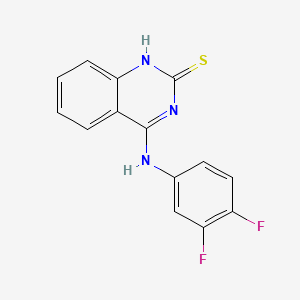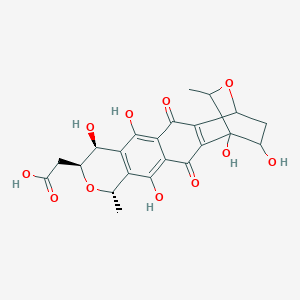
(5-fluoro-1-methyl-2H-pyridin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-methylpyrid-2-ylmethylamine is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the third position and a methylamine group at the second position. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methylpyrid-2-ylmethylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropyridine as the starting material.
N-Methylation: The 3-fluoropyridine undergoes N-methylation using methylamine under controlled conditions. This step introduces the N-methyl group to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 3-fluoro-N-methylpyrid-2-ylmethylamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-fluoropyridine and methylamine are reacted in industrial reactors under optimized conditions to ensure high yield and purity.
Purification and Quality Control: The crude product is subjected to rigorous purification processes, including distillation and chromatography, to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methylpyrid-2-ylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted products with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-N-methylpyrid-2-ylmethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-methylpyrid-2-ylmethylamine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A precursor in the synthesis of 3-fluoro-N-methylpyrid-2-ylmethylamine, lacking the N-methyl group.
N-Methylpyrid-2-ylmethylamine: Similar structure but without the fluorine atom.
3-Chloro-N-methylpyrid-2-ylmethylamine: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness
3-Fluoro-N-methylpyrid-2-ylmethylamine is unique due to the presence of both fluorine and N-methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the N-methyl group influences its solubility and interaction with biological targets .
Properties
Molecular Formula |
C7H11FN2 |
|---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
(5-fluoro-1-methyl-2H-pyridin-6-yl)methanamine |
InChI |
InChI=1S/C7H11FN2/c1-10-4-2-3-6(8)7(10)5-9/h2-3H,4-5,9H2,1H3 |
InChI Key |
VULVBQOYFAKZFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CC(=C1CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14104226.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14104229.png)
![methyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14104231.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14104232.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104235.png)
![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B14104242.png)

![5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14104258.png)
![1-(carbamoylmethyl)-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14104262.png)
![1-(4-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104273.png)


![2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104318.png)
